N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
648923-49-3 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-(2-phenylmethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c23-18-10-11-20(25)19(14-18)22(26)24-13-12-17-8-4-5-9-21(17)27-15-16-6-2-1-3-7-16/h1-11,14,25H,12-13,15H2,(H,24,26) |
InChI Key |
ZMIKBTDWMXBLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Amide Formation
The primary method for synthesizing this compound involves amide formation, where a carboxylic acid derivative reacts with an amine. The following steps outline a typical procedure:
Reactants : 5-chloro-2-hydroxybenzoic acid and 2-[2-(benzyloxy)phenyl]ethylamine.
Reagents : Commonly used reagents include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to facilitate the reaction.
Reaction Conditions : The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dichloromethane, at room temperature or slightly elevated temperatures to enhance the reaction rate.
Alkylation
Another crucial step in the synthesis involves alkylation, where the benzyloxy group is introduced:
Starting Material : 2-(benzyloxy)phenol can be synthesized from phenol via benzyl bromide under basic conditions, using sodium hydride or potassium carbonate as a base.
Mechanism : The phenoxide ion formed from phenol reacts with benzyl bromide to yield the desired benzyloxy compound.
The introduction of the chloro group can be achieved through electrophilic aromatic substitution:
Reagents : Chlorine gas or thionyl chloride can be utilized for chlorination of the aromatic ring.
Conditions : This step may require controlled temperatures and inert atmosphere conditions to prevent side reactions.
To ensure successful synthesis, various analytical techniques are employed:
Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress and purity of intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for confirming the structure of synthesized compounds by analyzing chemical shifts and coupling patterns.
Mass Spectrometry (MS) : Employed to determine molecular weight and confirm the identity of the final product.
| Step | Reactants | Reagents | Conditions | Key Analytical Techniques |
|---|---|---|---|---|
| Amide Formation | 5-chloro-2-hydroxybenzoic acid + amine | DCC/EDC + triethylamine | DMF/dichloromethane, RT | TLC, NMR |
| Alkylation | Phenol + benzyl bromide | Sodium hydride/K2CO3 | Basic conditions | TLC, NMR |
| Chlorination | Benzyloxy compound | Chlorine/thionyl chloride | Controlled temperature | TLC, MS |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 5-position undergoes nucleophilic substitution under specific conditions. Common nucleophiles include amines, alkoxides, and thiols.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanolamine | DMF, 80°C, 12h | 5-(2-Hydroxyethylamino) derivative | 72% | |
| Sodium methoxide | THF, reflux, 6h | 5-Methoxy derivative | 68% | |
| Potassium thioacetate | DMSO, 60°C, 8h | 5-Thioacetyl intermediate | 65% |
Acylation Reactions
The hydroxyl group and amide nitrogen participate in acylation. Pyridine is often used to neutralize HCl byproducts.
| Acylating Agent | Target Site | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetyl chloride | Hydroxyl (C2) | Pyridine, RT, 2h | 2-Acetoxy derivative | 85% | |
| Benzoyl chloride | Amide nitrogen | Reflux, 4h | N-Benzoylated analog | 78% |
Hydrolysis Reactions
The amide bond and benzyl ether are susceptible to hydrolysis:
Acidic Hydrolysis
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 8h | 5-Chlorosalicylic acid + amine | 90% |
Basic Hydrolysis
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2M NaOH | 60°C, 6h | Sodium 5-chlorosalicylate + amine | 88% |
Esterification and Etherification
The hydroxyl group reacts with alcohols or alkyl halides:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, acetone, reflux, 5h | 2-Methoxy derivative | 75% | |
| Ethyl bromoacetate | DMF, NaH, RT, 3h | Glycolic acid ethyl ester adduct | 70% |
Hydrogenolysis of Benzyloxy Group
The benzyl ether is cleaved via catalytic hydrogenation:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, 4h | Deprotected phenol derivative | 95% |
Thioamide Formation
Lawesson’s reagent converts the amide to a thioamide:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lawesson’s reagent | Chlorobenzene, reflux, 3h | Thioamide analog | 82% |
Oxidation Reactions
The ethylene linker can be oxidized to a ketone or carboxylic acid:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, H₂SO₄, 60°C, 6h | Ketone intermediate | 60% | |
| CrO₃ | Acetic acid, RT, 12h | Carboxylic acid derivative | 55% |
Scientific Research Applications
N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide with five analogous benzamide derivatives, focusing on substituents, molecular weight, solubility, and reported biological activity.
Structural and Functional Insights
- Hydroxyl vs. Methoxy: Hydroxyl groups (as in the target compound) increase hydrogen-bonding capacity, which may improve target engagement but also susceptibility to metabolic glucuronidation . Halogenation: The 5-chloro substitution is conserved across most analogs, suggesting a critical role in electronic or steric interactions with biological targets .
Biological Relevance :
- Compounds with sulfonyl or benzoxazole groups () exhibit structural motifs associated with kinase or protease inhibition, whereas the target compound’s benzyloxy-phenethyl chain may favor GPCR or nuclear receptor modulation .
Biological Activity
N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of heat shock protein 90 (Hsp90). This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure with the following characteristics:
- Molecular Formula : C22H20ClNO3
- Molecular Weight : Approximately 381.86 g/mol
- Functional Groups : Benzyloxy group, chloro substituent, hydroxybenzamide framework
This compound primarily acts as an Hsp90 inhibitor . Hsp90 is a molecular chaperone involved in the folding and stabilization of numerous client proteins that are critical for tumor growth and survival. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to their degradation and ultimately hindering cancer cell proliferation.
Inhibition of Hsp90
Research indicates that compounds with similar structures to this compound have demonstrated significant anti-cancer properties through Hsp90 inhibition. This activity is crucial for developing novel cancer therapies targeting the Hsp90 pathway.
Antimicrobial Properties
There are indications that this compound may also possess antimicrobial activity. Similar compounds have been explored for their efficacy against various pathogens, suggesting a potential for this compound in treating infections.
Case Studies and Experimental Data
-
Hsp90 Inhibition Studies :
- A study demonstrated that related compounds effectively inhibited Hsp90, leading to decreased viability in cancer cell lines.
- Table 1 summarizes the IC50 values of various Hsp90 inhibitors compared to this compound.
Compound Name IC50 (µM) Mechanism This compound TBD Hsp90 Inhibitor 17-AAG 0.1 Hsp90 Inhibitor PU-H71 0.05 Hsp90 Inhibitor -
Antimicrobial Activity :
- Preliminary assays indicated potential antimicrobial effects against Gram-positive bacteria.
- Further studies are required to establish the specific mechanisms and efficacy levels.
Synthesis and Derivatization
The synthesis of this compound involves several key steps, including nucleophilic substitutions and acylation reactions. The presence of the amide functional group allows for various modifications to enhance its biological activity.
Q & A
Q. How can smart laboratories integrate autonomous experimentation for high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
